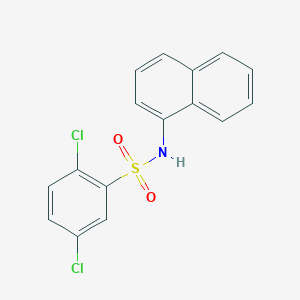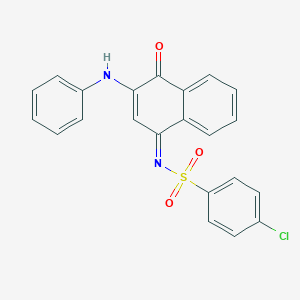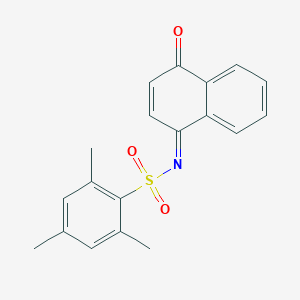![molecular formula C20H18N2O3S B281762 N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CDI or NSC-743380 and is known for its unique chemical structure and properties.
Mechanism of Action
CDI works by binding to the active site of carbonic anhydrase IX, which prevents the enzyme from functioning properly. This leads to a decrease in the production of bicarbonate ions, which are essential for the survival and growth of cancer cells.
Biochemical and Physiological Effects:
CDI has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit carbonic anhydrase IX, CDI has also been shown to inhibit the activity of other enzymes and proteins, including histone deacetylases and protein tyrosine phosphatases. These effects make CDI a potential candidate for the development of new therapies for a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDI is its ability to selectively inhibit the activity of certain enzymes and proteins. This makes it a useful tool for studying the function and regulation of these molecules in cells and tissues. However, one limitation of CDI is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research involving CDI. One area of interest is the development of new cancer therapies based on CDI's ability to inhibit carbonic anhydrase IX. Additionally, CDI's ability to inhibit other enzymes and proteins makes it a potential candidate for the development of new therapies for a variety of diseases. Further research is needed to fully understand the mechanisms of action of CDI and its potential applications in scientific research.
Synthesis Methods
CDI can be synthesized through a multi-step process involving the reaction of mesitylene with 2-nitrobenzoyl chloride, followed by reduction and sulfonation. The resulting compound is then purified through recrystallization to obtain a pure form of CDI.
Scientific Research Applications
CDI has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. Specifically, CDI has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes CDI a potential candidate for the development of new cancer therapies.
properties
Molecular Formula |
C20H18N2O3S |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-oxo-N-(2,4,6-trimethylphenyl)-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C20H18N2O3S/c1-11-9-12(2)19(13(3)10-11)22-26(24,25)17-8-7-16-18-14(17)5-4-6-15(18)20(23)21-16/h4-10,22H,1-3H3,(H,21,23) |
InChI Key |
DKGNOACUXQGVLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281679.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![4-bromo-N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281686.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B281687.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![2,4-dimethyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281694.png)
![4-isopropyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281696.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-chlorobenzenesulfonamide](/img/structure/B281700.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)
![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)


